壳二糖八乙酸酯

描述

Synthesis Analysis

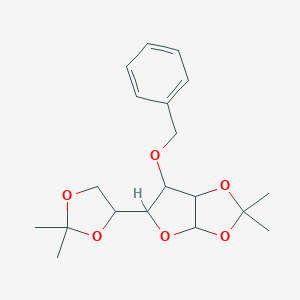

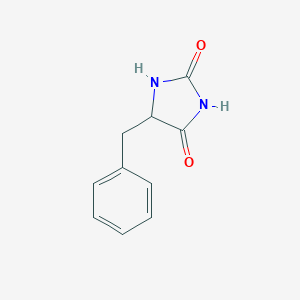

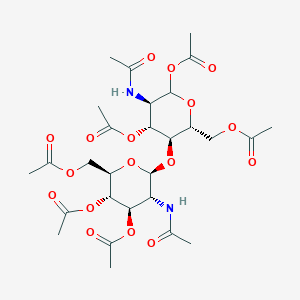

Chitobiose octaacetate is synthesized from chitin through microbial degradation followed by acetylation, or by modified chemical degradation. These processes yield chitobiose octaacetate in moderate yields. The compound can be further manipulated chemically to produce various derivatives, including oxazoline derivatives, glycosides, and partially O-benzylated derivatives. The synthesis and manipulation of chitobiose octaacetate provide insights into the structural complexity and potential applications of this compound (Nishimura et al., 1989).

Molecular Structure Analysis

The molecular structure of chitobiose octaacetate and its derivatives is crucial for understanding their chemical behavior and potential applications. High-resolution structural analyses, particularly through X-ray diffraction, have revealed detailed information about the conformations and interactions of chitobiose octaacetate derivatives. These studies highlight the importance of specific molecular interactions, such as hydrogen bonding, in determining the structural and functional properties of chitobiose octaacetate and its derivatives (Papanikolau et al., 2001).

Chemical Reactions and Properties

Chitobiose octaacetate undergoes various chemical reactions that highlight its reactivity and versatility. For example, it can be transformed into chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular N-glycosidation, demonstrating its potential as a building block for complex organic molecules (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of chitobiose octaacetate and its derivatives, such as thermotropic liquid crystals, have been studied extensively. These compounds exhibit enantiotropic mesophases over a wide temperature range, which are of interest for materials science applications. The mesophase properties and structural analyses indicate that chitobiose octaacetate derivatives can form hexagonal columnar phases, making them promising materials for the development of novel liquid crystal displays and other technological applications (Sugiura et al., 1992).

Chemical Properties Analysis

The chemical properties of chitobiose octaacetate, such as its ability to serve as a substrate for enzymatic reactions, further demonstrate its utility in biochemical research. For instance, chitin deacetylase can acetylate chitobiose, producing N-acetylated products. This enzymatic reaction highlights the potential of chitobiose octaacetate as a substrate for studying enzyme-catalyzed modifications of chitinous materials (Tokuyasu et al., 1999).

科学研究应用

- 抗氧化活性: 壳二糖八乙酸酯具有抗氧化特性,可以帮助保护细胞免受氧化应激,并减少自由基造成的损伤 .

- 抗炎作用: 研究表明壳二糖八乙酸酯可能具有抗炎作用,使其与涉及炎症的疾病相关 .

- 血脑屏障渗透: 壳二糖八乙酸酯可以穿过血脑屏障,可能使药物能够递送至中枢神经系统 .

- 酶促制备: 研究人员正在研究酶促合成壳二糖八乙酸酯的方法。 了解酶促途径可以提高其产量 .

- 口服生物利用度: 研究探讨了壳二糖八乙酸酯口服给药后的药代动力学。 其较低的口服生物利用度 (0.32%–0.52%) 为药物制剂策略提供了信息 .

- 潜在药物载体: 由于其生物相容性和组织分布,壳二糖八乙酸酯可用作药物载体 .

- 植物防御: 壳二糖八乙酸酯模拟植物细胞壁中发现的几丁质片段。 它可能在植物抵御病原体的防御机制中发挥作用 .

生物医学应用

生物技术和酶研究

制药和药物递送

农业和植物健康

作用机制

Target of Action

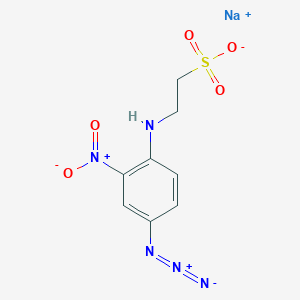

Chitobiose octaacetate is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin . Chitin is a long-chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons . The primary targets of chitobiose octaacetate are enzymes involved in the metabolism of chitin, such as chitinases and chitobiases .

Mode of Action

Chitobiose octaacetate interacts with its targets by serving as a substrate for these enzymes. For instance, chitinases catalyze the breakdown of β-1,4 glycosidic bonds in chitin and chitooligosaccharides . The mode of action of chitobiose octaacetate is likely similar to that of chitobiose, involving an acid-base reaction mechanism . In this mechanism, one protein carboxylate acts as a catalytic acid, while the nucleophile is the polar amido group of the sugar in a substrate-assisted reaction .

Biochemical Pathways

The action of chitobiose octaacetate affects the biochemical pathways involved in chitin metabolism. Chitinases and chitobiases, which are the primary targets of chitobiose octaacetate, play essential roles in the turnover and modifications of chitin . These enzymes are involved in the degradation of chitin into chitobiose and other chitooligosaccharides, which can then be further metabolized or used in various physiological processes .

Pharmacokinetics

Chitobiose octaacetate, like chitobiose and chitotriose, can be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats . After absorption, these compounds are rapidly eliminated, with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . These pharmacokinetic properties influence the bioavailability and efficacy of chitobiose octaacetate.

Result of Action

The molecular and cellular effects of chitobiose octaacetate’s action are likely related to its role in chitin metabolism. By serving as a substrate for chitinases and chitobiases, chitobiose octaacetate can influence the turnover and modifications of chitin, potentially affecting various physiological processes in organisms that rely on chitin for structural support .

Action Environment

The action, efficacy, and stability of chitobiose octaacetate can be influenced by various environmental factors. For instance, the activity of chitinases, one of the primary targets of chitobiose octaacetate, can be affected by factors such as pH and temperature . Therefore, the environment in which chitobiose octaacetate is used can have a significant impact on its action and efficacy.

生化分析

Biochemical Properties

Chitobiose Octaacetate plays a significant role in biochemical reactions. It is used for the synthesis of chitobiose oxazoline and other chitin precursors . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Metabolic Pathways

Chitobiose Octaacetate is involved in the metabolic pathways of chitin. It interacts with enzymes or cofactors involved in the acetolysis of chitin

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYKRZRMNHWQCD-NCBZWLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?

A1: Chitobiose octaacetate is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].

Q2: Can you describe a novel method for synthesizing chitobiose octaacetate as highlighted in the research?

A2: Yes, one of the papers [, ] describes a new approach to synthesizing chitobiose octaacetate. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield chitobiose octaacetate.

Q3: How is chitobiose octaacetate utilized in synthesizing more complex structures?

A3: The research [] demonstrates the use of chitobiose octaacetate in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of chitobiose octaacetate to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

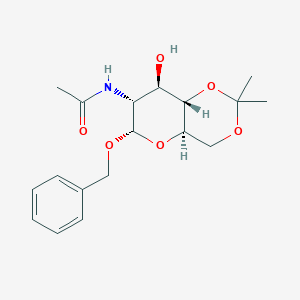

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)